3-Morpholino-2-cyanoacrylamide
Description
Structural Significance within the Cyanoacrylamide Class
The cyanoacrylamide functional group is the defining feature of this class of molecules. It is characterized as an α,β-unsaturated carbonyl system, which also features a nitrile group at the α-position. nih.gov This arrangement of electron-withdrawing groups activates the molecule for Michael additions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov
The presence of the nitrile group significantly influences the reactivity, accelerating the thia-Michael addition (the addition of a thiol) and increasing the acidity of the α-carbon proton. nih.gov This electronic feature is crucial for the development of reversible covalent inhibitors, a class of therapeutic agents designed to form a covalent bond with a biological target that can be broken. nih.govnih.gov The ability of the cyanoacrylamide moiety to undergo a retro-Michael reaction facilitates this reversibility. nih.gov Consequently, cyanoacrylamide derivatives are investigated as "warheads" in drug design, particularly for targeting cysteine residues in proteins. nih.govmdpi.com Studies on α-cyanoacrylamide derivatives have also revealed complex isomerization behavior, with E/Z configurational isomers forming around the central alkene, which can be influenced by temperature. acs.org
Overview of Morpholine's Role in Synthetic Methodologies
Morpholine (B109124) is a heterocyclic compound with the chemical formula O(CH₂CH₂)₂NH, containing both an amine and an ether functional group. wikipedia.org It is widely employed in organic synthesis as a secondary amine. wikipedia.orgatamankimya.com One of its most common applications is in the generation of enamines from carbonyl compounds, which are versatile intermediates for forming carbon-carbon bonds, notably in the Stork enamine reaction. wikipedia.orgfiveable.me
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom. atamankimya.comatamanchemicals.com This inductive effect renders morpholine less basic and less nucleophilic than structurally similar secondary amines like piperidine (B6355638). atamankimya.comatamanchemicals.com This moderated basicity can be advantageous; for instance, in the synthesis of 3-morpholino-2-cyanoacrylamide, it makes morpholine a poor catalyst for potential side reactions involving cyanoacetamide, which helps prevent the formation of colored polymeric by-products. google.com This leads to a cleaner reaction and a product with higher purity. google.com Beyond its role in enamine formation, morpholine serves as a fundamental building block in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com
Historical Development and Initial Syntheses of this compound
The synthesis and utility of this compound were described in a 1974 patent, which detailed its preparation as a key intermediate for producing 4-hydroxypyrazolo(3,4-d)pyrimidine, also known as Allopurinol. google.comgoogle.com Allopurinol is a drug used to inhibit the enzyme xanthine (B1682287) oxidase. googleapis.com
The initial synthesis involves a one-pot reaction of three components: cyanoacetamide, morpholine, and an alkylating agent, typically triethyl orthoformate. google.comprepchem.com The reaction is generally conducted by heating the mixture under reflux. prepchem.com
Table 2: Initial Synthesis of this compound
| Reactants | Conditions |
|---|---|
| Cyanoacetamide | Heated under reflux (Initial temp: ~117°C, Final temp: ~82°C) prepchem.com |
| Triethylorthoformate | Reaction time: 4 hours prepchem.com |
| Morpholine | Solvent: Acetonitrile (B52724) prepchem.com |
| Acetonitrile (solvent) | The product crystallizes upon cooling and can be isolated in high yield and purity. google.com |
In this process, morpholine acts as both a reagent and a catalyst. googleapis.com The method was highlighted for its efficiency, as the favorable physical properties of the resulting this compound allowed it to be readily isolated in good yield without requiring extensive recrystallization steps. google.com The crude product is often pure enough for direct use in subsequent synthetic steps, such as the reaction with hydrazine (B178648) to form 3-aminopyrazole-4-carboxamide, a precursor to Allopurinol. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-cyano-3-morpholin-4-ylprop-2-enamide |
InChI |
InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12) |
InChI Key |
LLKCXVWITGBXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C(C#N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Development
Established Reaction Pathways for 3-Morpholino-2-cyanoacrylamide
The most common and established method for synthesizing this compound is through a one-pot condensation reaction. smolecule.com This reaction involves three key starting materials: cyanoacetamide, an orthoformate (typically triethyl orthoformate), and morpholine (B109124). smolecule.comgoogle.com The process is generally carried out under reflux conditions, with temperatures ranging from 60°C to 120°C. smolecule.comgoogle.com
A typical procedure involves heating a stirred mixture of cyanoacetamide, triethyl orthoformate, and morpholine. prepchem.comgoogle.com A polar solvent, such as acetonitrile (B52724) or isopropyl alcohol, is often used to moderate the reaction and improve the quality of the crystalline product. google.comgoogle.comenvironmentclearance.nic.in The reaction proceeds over several hours, during which an alcohol is formed as a byproduct. google.comgoogle.com As the reaction progresses, the initial reflux temperature decreases. prepchem.comgoogle.com Upon completion, the mixture is cooled, leading to the precipitation of the crystalline this compound product, which can then be collected by filtration. google.comprepchem.com
| Reactant/Solvent | Example Quantity | Role |
| Cyanoacetamide | 63 g | Starting Material |
| Triethylorthoformate | 134 g | Reagent |
| Morpholine | 82.5 g | Reagent/Catalyst |
| Acetonitrile | 37.5 ml | Solvent |
This interactive table summarizes a typical laboratory-scale synthesis of this compound. prepchem.comgoogle.com
In this condensation reaction, morpholine plays a dual role, acting as both a reagent and a catalyst. google.comgoogle.com As a reagent, the morpholine molecule is incorporated into the final product structure. As a catalyst, its basic nature is crucial for the reaction to proceed. However, its weak basicity (pKa of approximately 8.3) is advantageous as it minimizes side reactions that can occur with the cyanoacetamide, a common issue when stronger bases are used. smolecule.comgoogle.com This characteristic also helps to prevent the formation of colored polymeric byproducts, which can be a problem with other amines like anilines. google.com
Exploration of Synthetic Variations and Analogues
The versatility of the cyanoacrylamide scaffold has led to the exploration of synthetic variations to produce a range of analogues with different substituents.
By substituting the orthoformate starting material, it is possible to synthesize alkyl-substituted analogues of this compound. For instance, the synthesis of 3-Ethyl-3-morpholino-2-cyanoacrylamide is achieved by reacting cyanoacetamide and morpholine with triethylorthopropionate instead of triethylorthoformate. google.comprepchem.com The reaction conditions are similar, involving heating the mixture under reflux. prepchem.com This modification introduces an ethyl group at the 3-position of the acrylamide (B121943) backbone.
| Reactant | Example Quantity |
| Cyanoacetamide | 84 g |
| Triethylorthopropionate | 193 g |
| Morpholine | 108 g |
This interactive table outlines the reactants for the synthesis of an alkyl-substituted analogue. google.comprepchem.com
While morpholine is the preferred amine for the synthesis of this compound due to its favorable reactivity and the physical properties of the resulting product, other amines can be used in formally similar reactions. google.comgoogle.com However, stronger bases like piperidine (B6355638) and benzylamine, as well as aromatic amines like aniline, present significant disadvantages. google.comgoogle.com
Stronger bases can catalyze undesirable side reactions involving cyanoacetamide. google.com Anilines, while capable of producing analytically pure products, often lead to the formation of deeply colored contaminants that are difficult to remove. google.com The use of morpholine circumvents these issues, leading to a high-purity product in good yield that can often be used in subsequent reactions without the need for extensive purification. google.com
Process Optimization and Scalability Aspects
Reflux Conditions and Temperature Control
The synthesis of this compound is typically achieved by the condensation reaction of cyanoacetamide, morpholine, and an orthoformate, such as triethylorthoformate. This reaction is conducted under reflux, where precise temperature control is critical for reaction kinetics, yield, and purity.
Detailed research findings indicate that the reaction is preferably heated to a temperature ranging from 60°C to 120°C. google.comgoogle.com In many documented procedures, a mixture of the reactants, often in the presence of a polar solvent like acetonitrile, is heated to reflux. google.comgoogle.comprepchem.com The reflux temperature can change as the reaction progresses. For instance, in a common procedure, the initial reflux temperature is noted at 117°C, which then decreases to a final reflux temperature of 82°C over a period of about four hours. google.comprepchem.comgoogle.comgoogleapis.com This temperature shift is indicative of the changing composition of the reaction mixture as the lower-boiling byproducts are formed and distilled off.
For industrial-scale production, similar conditions are applied. A large-scale batch process involves heating cyanoacetamide, triethylorthoformate, morpholine, and acetonitrile to reflux, with an initial temperature above 100°C that settles around 82°C after about four hours. google.comgoogle.com The use of acetonitrile as a solvent is advantageous in these processes. google.com
Table 1: Documented Reflux Conditions for the Synthesis of this compound
| Reactants | Solvent | Initial Reflux Temp. | Final Reflux Temp. | Duration | Reference |
|---|---|---|---|---|---|
| Cyanoacetamide, Triethylorthoformate, Morpholine | Acetonitrile | 117°C | 82°C | 4 hours | google.comprepchem.com |
| Cyanoacetamide, Triethylorthoacetate, Morpholine | None specified | 104°C | 89°C | 3 hours | google.comgoogleapis.com |
| Cyanoacetamide, Triethylorthopropionate, Morpholine | None specified | 121°C | 91°C | 3 hours | google.comprepchem.com |
| Cyanoacetamide, Triethylorthoformate, Morpholine (Industrial Scale) | Acetonitrile | >100°C | ~82°C | 4 hours | google.comgoogle.com |
Isolation and Purification Techniques for High Purity Product
Achieving a high degree of purity for this compound is essential, particularly as it serves as an intermediate in the synthesis of pharmaceutical compounds. google.comgoogle.com The primary method for isolation involves cooling the reaction mixture upon completion of the reflux period. This reduction in temperature, typically to between 25°C and 30°C, induces the crystallization of the product from the reaction medium. google.comgoogle.comprepchem.com
Once the crystalline precipitate has formed, it is collected, often by filtration or centrifugation. The crude product is then subjected to a series of washing steps to remove impurities, such as unreacted starting materials and reaction byproducts. Ethanol is frequently used as a wash solvent, with multiple washes ensuring the effective removal of residual reagents. google.comgoogle.comgoogleapis.com In some procedures, acetone (B3395972) is also used for washing. google.com
For obtaining a product of exceptionally high purity, recrystallization is the preferred method. The crude this compound can be recrystallized from ethanol, which yields the product as white needles with a sharp melting point (e.g., 173°-174.5°C). google.com An alternative, more rigorous purification process involves dissolving the crude material in an aqueous sodium hydroxide (B78521) solution, treating it with charcoal to remove colored impurities, and then reprecipitating the pure product by acidifying the solution with hydrochloric acid to a pH of 5. google.comgoogle.com
The final step in the process is drying the purified product. This is typically performed under vacuum at a controlled temperature, for instance, at 30°C or 60°C, to remove any residual solvents without causing thermal degradation of the compound. google.comgoogle.comgoogleapis.com
Table 2: Isolation and Purification Methods for this compound
| Step | Technique | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1. Isolation | Crystallization | Cooling to 25-30°C | Precipitate product from reaction mixture | google.comgoogle.com |
| 2. Collection | Filtration/Centrifugation | N/A | Separate solid product from liquid | google.com |
| 3. Washing | Solvent Wash | Ethanol, Acetone | Remove unreacted morpholine and other impurities | google.comgoogle.com |
| 4. Purification | Recrystallization | Ethanol | Obtain high-purity crystalline product | google.com |
| 5. Purification (Alternative) | Dissolution & Reprecipitation | NaOH(aq), Charcoal, HCl(aq) | Remove colored impurities and enhance purity | google.comgoogle.com |
| 6. Drying | Vacuum Drying | 30°C or 60°C | Remove residual solvents | google.comgoogleapis.com |
One-Pot Synthesis Strategies and Efficiency Enhancements
The predominant synthetic route to this compound is designed as a one-pot process, which significantly enhances its efficiency and economy for both laboratory and industrial-scale production. google.comsmolecule.com This strategy involves combining all reactants—cyanoacetamide, morpholine, and an orthoester like triethylorthoformate—in a single reactor and allowing the reaction to proceed to completion without the need to isolate intermediate compounds. google.comgoogle.com This approach simplifies the manufacturing process, reduces material handling, and minimizes solvent waste, making it a more economical and environmentally friendly method. google.com
The efficiency of this one-pot synthesis is reflected in the high yields reported, which can be as high as 82%. google.comgoogleapis.com The use of morpholine is particularly advantageous; its basicity is sufficient to catalyze the reaction effectively while being mild enough to prevent side reactions that could lead to the formation of colored byproducts, a common issue with stronger amines. smolecule.com This contributes to the high purity of the crude product, which can often be used in subsequent steps without extensive purification. google.com
Chemical Reactivity and Derivatization Studies
3-Morpholino-2-cyanoacrylamide as a Versatile Synthetic Intermediate
This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of heterocyclic ring systems. Its unique structure, featuring an electron-deficient carbon-carbon double bond activated by both a cyano and a carboxamide group, along with a morpholine (B109124) leaving group, makes it an ideal precursor for cyclization reactions.
A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. organic-chemistry.orggoogle.com This class of compounds is of considerable interest in medicinal chemistry; for instance, 4-hydroxypyrazolo[3,4-d]pyrimidine, commonly known as Allopurinol, is a potent inhibitor of the enzyme xanthine (B1682287) oxidase and is used in the treatment of gout. organic-chemistry.orgsmolecule.com
The synthetic route involves a two-step process. First, this compound is reacted with hydrazine (B178648). This reaction proceeds via a nucleophilic attack of hydrazine, leading to the displacement of the morpholine group and subsequent cyclization to form a pyrazole (B372694) ring. The intermediate formed is 3-aminopyrazole-4-carboxamide. google.com In the second step, this pyrazole intermediate is treated with reagents like formamide (B127407) or formic acid to construct the fused pyrimidine (B1678525) ring, yielding the final pyrazolo[3,4-d]pyrimidine product. organic-chemistry.org This entire reaction sequence can be carried out efficiently without the need for isolating and purifying the intermediates, making it a preferred method for industrial production. organic-chemistry.orggoogle.com
The reaction of this compound with hydrazine hydrate (B1144303) is a key transformation that yields 3-amino-4-carboxamide pyrazole. This intermediate is typically isolated as a stable salt, most commonly the hemisulfate salt. google.com The process involves heating this compound with hydrazine hydrate in an aqueous solution. google.com Following the cyclization, the reaction mixture is cooled and acidified, usually with sulfuric acid, to a specific pH to precipitate the 3-aminopyrazole-4-carboxamide hemisulfate salt. google.com This method is known for its high yield and purity of the product. scribd.com
The following table summarizes representative reaction conditions for the synthesis of 3-aminopyrazole-4-carboxamide hemisulfate from this compound, as documented in patent literature.
| Reactants | Solvent/Reagents | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound (63.4 g), 85% Hydrazine Hydrate (22.7 g) | Water (253 ml), Sulfuric Acid (45.7 g), Ice (45.7 g) | Heat to 95°C for 20 min, cool to 60°C, adjust pH to 1.5, cool to 5°C | 3-Aminopyrazole-4-carboxamide hemisulfate | 95% | google.com |
| This compound (52.8 Kg), 85% Hydrazine Hydrate (18.1 Kg) | Water (210.5 L), Sulfuric Acid (37.5 Kg), Ice (37.5 Kg) | Heat to 95-100°C for 5-10 min, cool to 55-60°C, adjust pH to 1.5 | 3-Aminopyrazole-4-carboxamide hemisulfate | Not specified | environmentclearance.nic.in |
Nucleophilic Conjugate Addition Reactions (Michael-type Additions)
The electron-deficient nature of the β-carbon in the acrylamide (B121943) system of this compound makes it susceptible to nucleophilic attack. This reactivity is characteristic of a Michael acceptor, readily undergoing conjugate addition reactions.
This compound and related cyanoacrylamide derivatives exhibit significant reactivity towards thiol-containing nucleophiles, such as the amino acid cysteine. nih.gov This reaction is a hetero-Michael addition, where the sulfur atom of the thiol attacks the β-carbon of the activated double bond. libretexts.org The presence of two electron-withdrawing groups (cyano and amide) on the double bond significantly increases its electrophilicity, enhancing the rate of thiol addition compared to standard acrylamides. libretexts.org
This reactivity is the basis for its use as a "warhead" in the design of covalent inhibitors that target cysteine residues in the active sites of enzymes. google.com The reaction proceeds via the formation of a thiolate anion, which then acts as the nucleophile in the conjugate addition. nih.gov
The Michael addition of a thiol to this compound results in the formation of a stable covalent adduct. nih.gov A key feature of the adducts formed with cyanoacrylamides is their potential for reversibility. environmentclearance.nic.inlegislation.gov.uk The electron-withdrawing cyano group not only activates the molecule for the initial attack but also increases the acidity of the α-proton in the resulting Michael adduct. libretexts.orggoogle.com This increased acidity facilitates an elimination reaction (a retro-Michael reaction), allowing the thiol to be released and restoring the original cyanoacrylamide and the unmodified thiol. nih.gov
This "reversible covalent" mechanism is distinct from traditional irreversible acrylamide inhibitors. nih.gov It allows for sustained target engagement while potentially reducing off-target effects associated with permanent covalent modifications. scribd.comnih.gov The balance between the forward addition reaction and the reverse elimination can be tuned, offering a sophisticated strategy for designing targeted therapeutic agents. google.com
Transformation into Other Functionalized Acrylamide Systems
While this compound is extensively documented as a precursor for heterocyclic compounds, particularly pyrazoles, its transformation into other distinct, functionalized acrylamide systems is not widely reported in the scientific literature. The primary reactive pathway exploited is the cyclization reaction with binucleophiles like hydrazine, which consumes the acrylamide backbone. scribd.comwdh.ac.id
The molecule belongs to the class of N-acyl enamines, which are known to undergo reactions such as acylation and halogenation. libretexts.orgwikipedia.org However, specific examples of these transformations being applied to this compound to produce other stable, functionalized acrylamide derivatives are not readily found. The high reactivity of the Michael acceptor site and the lability of the morpholine group tend to dominate its chemical behavior, channeling its transformations towards cyclization and addition pathways rather than modifications that preserve a functionalized acrylamide core.
Role as a Building Block in Complex Molecular Architectures
This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of various complex molecular structures, particularly heterocyclic systems. Its utility as a synthetic building block stems from the presence of multiple reactive sites, including the activated carbon-carbon double bond, the cyano group, and the amide functionality. These features allow for a range of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.
A prominent application of this compound is in the preparation of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds with significant pharmacological importance. google.comgoogle.com One of the most notable compounds synthesized via this intermediate is Allopurinol, a drug used in the treatment of gout and hyperuricemia. google.com The synthesis of Allopurinol from this compound highlights the latter's role as a key synthon.
The synthetic route to Allopurinol using this compound involves a two-step process. google.comgoogle.com The initial step is the reaction of this compound with hydrazine. google.comgoogle.com This reaction proceeds via a cyclization mechanism to form the intermediate, 3-aminopyrazole-4-carboxamide. google.com The morpholine group in the starting material acts as a good leaving group, facilitating the ring closure.
In the subsequent step, the 3-aminopyrazole-4-carboxamide intermediate is reacted with formamide or formic acid to construct the pyrimidine ring, yielding the final product, 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol). google.com This method is noted for its efficiency and the high purity of the resulting product, often avoiding the need for extensive purification of intermediates. google.comgoogle.com
The reactivity of the cyanoacrylamide moiety also makes it a valuable component in the design of enzyme inhibitors. The α,β-unsaturated carbonyl system is a Michael acceptor, allowing for covalent modification of biological targets, such as cysteine residues in proteins. nih.govnih.gov This property is exploited in the development of both reversible and irreversible inhibitors. nih.govnih.govsemanticscholar.org While the primary acrylamide can form irreversible covalent bonds, the presence of the cyano group can influence the reactivity to allow for reversible covalent interactions. nih.govsmolecule.com This tunability makes this compound and its derivatives attractive scaffolds in drug discovery. For instance, derivatives of 2-cyanoacrylamide have been synthesized and investigated as inhibitors for enzymes like transforming growth factor beta-activated kinase 1 (TAK1). nih.govsemanticscholar.org
The following table summarizes the role of this compound as a building block in the synthesis of complex molecules:
| Starting Material | Reagent(s) | Reaction Type | Complex Molecular Architecture |
| This compound | 1. Hydrazine 2. Formamide/Formic Acid | Cyclization / Ring Formation | Pyrazolo[3,4-d]pyrimidine (e.g., Allopurinol) |
| This compound | Nucleophiles (e.g., thiols) | Michael Addition | Covalent Adducts |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, offering deep insights into molecular structure. For 3-Morpholino-2-cyanoacrylamide, both ¹H and ¹³C NMR are employed to map the proton environments and delineate the carbon framework, respectively.
Proton NMR (¹H NMR) analysis of this compound identifies the distinct chemical environments of the hydrogen atoms within the molecule. The morpholine (B109124) ring contains two sets of chemically non-equivalent protons: those adjacent to the oxygen atom and those adjacent to the nitrogen atom. This results in two distinct signals, typically observed as triplets in the approximate range of 3.5-3.8 ppm. The protons of the amide (-CONH₂) group are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found in the downfield region. A key signal is the vinylic proton (=CH-), which typically appears as a singlet further downfield, confirming the presence of the acrylamide (B121943) backbone.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Morpholine (-N-CH₂-) | ~ 3.5 - 3.7 | t | 4H |
| Morpholine (-O-CH₂-) | ~ 3.7 - 3.8 | t | 4H |
| Amide (-NH₂) | Variable (e.g., ~ 7.0 - 8.0) | br s | 2H |
| Vinylic (=CH-) | ~ 7.5 - 8.5 | s | 1H |
(Note: 't' denotes triplet, 's' denotes singlet, 'br s' denotes broad singlet. Predicted values are based on typical ranges for similar structural motifs and may vary based on experimental conditions.)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. In this compound, distinct signals are expected for each unique carbon atom. The two types of methylene (B1212753) carbons in the morpholine ring will appear in the aliphatic region. The carbon atom of the nitrile group (-C≡N) is characteristically observed in the 115-120 ppm range. The olefinic carbons of the acrylamide group will have distinct shifts, with the carbon attached to the morpholino group appearing further downfield. The carbonyl carbon (-C=O) of the amide functional group will produce a signal in the highly deshielded region, typically above 160 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Morpholine (-N-C H₂-) | ~ 45 - 55 |
| Morpholine (-O-C H₂-) | ~ 65 - 70 |
| Cyanoacrylate (C -CN) | ~ 90 - 100 |
| Nitrile (-C ≡N) | ~ 117 - 120 |
| Vinylic (=C H-) | ~ 150 - 160 |
| Carbonyl (-C =O) | ~ 162 - 168 |
(Note: Predicted values are based on typical ranges for similar functional groups and structural environments.)
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption peak is expected in the region of 2200-2230 cm⁻¹, which is indicative of the nitrile (-C≡N) stretching vibration. The carbonyl (-C=O) stretch of the primary amide will appear as a very strong band, typically around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide (-NH₂) are expected to produce two bands in the 3200-3400 cm⁻¹ region. The C=C double bond of the acrylamide system will show a stretching band around 1600-1640 cm⁻¹. Additionally, the C-O-C stretching of the morpholine ring will be visible in the fingerprint region, typically around 1115 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C≡N Stretch (Nitrile) | 2200 - 2230 | Strong, Sharp |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=C Stretch (Alkene) | 1600 - 1640 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group (-C≡N) stretch, which is strong in the IR spectrum, also typically gives a strong and sharp signal in the Raman spectrum in a similar region (2200-2230 cm⁻¹). The C=C double bond stretch around 1600-1640 cm⁻¹ is also expected to be prominent in the Raman spectrum due to the polarizability of the π-bond system. The symmetric vibrations of the morpholine ring can also be observed, providing further structural confirmation.
Interactive Data Table: Expected Raman Shifts
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N Stretch | 2200 - 2230 | Strong |
| C=C Stretch | 1600 - 1640 | Strong |
| C=O Stretch | 1650 - 1680 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₁N₃O₂), the molecular weight is 181.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 181.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways would likely involve the loss of the amide group, cleavage of the morpholine ring, or loss of small neutral molecules like CO. The morpholine ring can undergo characteristic fragmentation, leading to the loss of C₂H₄O or cleavage to form stable fragments. The base peak in the spectrum would correspond to the most stable fragment ion formed during this process.
Interactive Data Table: Expected Mass Spectrometry Data
| m/z Value | Identity | Possible Fragmentation Pathway |
|---|---|---|
| 181 | [M]⁺ | Molecular Ion |
| 153 | [M - CO]⁺ | Loss of carbon monoxide |
| 125 | [M - C₂H₄O]⁺ | Fragmentation of morpholine ring |
| 86 | [C₄H₈NO]⁺ | Morpholine cation radical |
(Note: The listed m/z values and fragmentation pathways are predictive and based on common fragmentation rules for these functional groups.)
X-ray Diffraction (XRD) for Solid-State Structure and Conformation
A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles derived from XRD analysis is not publicly available at this time.
While X-ray diffraction is a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application requires the growth of a suitable single crystal, and the results must be deposited in a publicly accessible database or published in peer-reviewed literature.
In the absence of direct crystallographic data for this compound, insights into its likely solid-state conformation can be inferred from related structures. For instance, studies on other cyanoacrylamide derivatives often reveal key structural features that may be shared. Typically, the acrylamide moiety adopts a planar or near-planar conformation due to the delocalization of π-electrons across the C=C double bond and the carbonyl and cyano groups. The morpholine ring is expected to adopt a stable chair conformation.
Crystallographic analysis of a more complex molecule containing a cyanoacrylamide group, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been reported. mdpi.com While this compound is structurally distinct, the study of its crystal structure provides a general example of the conformational possibilities and intermolecular interactions that can occur in molecules with a cyanoacrylamide functional group. mdpi.com However, without a dedicated crystallographic study of this compound, any discussion of its specific solid-state structure remains speculative.
Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the definitive data required for a complete structural characterization. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, and would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.
Computational and Theoretical Chemistry Investigations
Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and ground-state properties of molecules. For a molecule like 3-Morpholino-2-cyanoacrylamide, DFT calculations would be instrumental in optimizing its three-dimensional geometry, calculating its molecular orbital energies, and mapping its electrostatic potential.
DFT studies on similar α,β-unsaturated carbonyl compounds, such as acrylamide (B121943) and its derivatives, have been performed to understand their electronic characteristics. nih.gov These studies typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov For this compound, such calculations would likely reveal a planar acrylamide backbone due to the sp2 hybridization of the carbons and the delocalization of π-electrons across the C=C double bond, the cyano group, and the carbonyl group. The morpholine (B109124) ring would likely adopt a stable chair conformation.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In this compound, the HOMO is expected to be localized on the electron-rich morpholine and the C=C double bond, while the LUMO would be centered on the electron-deficient β-carbon of the acrylamide moiety and the cyano group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Planar acrylamide, Chair conformation for morpholine | Influences intermolecular interactions and binding to target sites. |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, particularly at the β-carbon. |
| HOMO-LUMO Gap | Moderate | Balances stability with the required reactivity for covalent bond formation. |
| Dipole Moment | Significant | Due to the presence of polar C=O, C≡N, and C-O-C groups, influencing solubility and intermolecular interactions. |
| Electrostatic Potential | Negative potential around carbonyl oxygen and cyano nitrogen; Positive potential on the β-carbon. | Predicts sites for nucleophilic and electrophilic interactions. |
Note: The values in this table are qualitative predictions based on computational studies of similar molecules and are not from direct calculations on this compound.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules, providing insights into their absorption spectra (UV-Vis) and photochemical behavior. TD-DFT calculations on acrylamide and related copolymers have been used to understand their electronic transitions. researchgate.net
For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. nih.gov The primary electronic transitions would likely be π → π* transitions associated with the conjugated system of the cyanoacrylamide moiety. The morpholine group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to a simple cyanoacrylamide. These calculations are valuable for designing photolabile derivatives or for understanding potential phototoxicity.
Table 2: Predicted Excited State Properties of this compound from TD-DFT analogies.
| Property | Predicted Characteristic | Significance |
| λmax (in vacuum) | Predicted in the UV-A range | Important for understanding the molecule's interaction with light. |
| Nature of Transition | Primarily π → π* | Characteristic of conjugated systems. |
| Oscillator Strength | Moderate to high for the main transition | Indicates the probability of the electronic transition. |
Note: The data presented are illustrative and based on TD-DFT studies of analogous conjugated systems. acs.org
Reaction Mechanism Elucidation via Computational Methods
A key feature of this compound is its function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. nih.govmdpi.com Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are invaluable for elucidating the detailed mechanism of this covalent modification. nih.govmdpi.com
The reaction is a thiol-Michael addition. semanticscholar.org Computational studies on similar covalent inhibitors, like ibrutinib (B1684441) (which also contains an acrylamide warhead), have detailed a multi-step process: nih.govacs.org
Non-covalent binding: The inhibitor first docks into the enzyme's active site.
Deprotonation of Cysteine: The thiol group of the cysteine residue is deprotonated to form a more nucleophilic thiolate anion. The pKa of the cysteine in the microenvironment of the active site is a critical factor. semanticscholar.org
Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the cyanoacrylamide.
Protonation: The resulting enolate intermediate is protonated to form the final stable covalent adduct. nih.gov
QM/MM simulations can model the transition states and intermediates of this reaction, providing activation energy barriers and reaction free energies. mdpi.com The cyano group at the α-position of the acrylamide is crucial; its electron-withdrawing nature increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Furthermore, the acidity of the α-proton in the adduct facilitates the reversibility of the reaction (a retro-Michael reaction), a property that can be tuned to control the residence time of the inhibitor on its target. nih.govacs.org
Intermolecular Interactions and Binding Affinity Predictions
Beyond the covalent interaction, non-covalent forces play a critical role in the initial binding and orientation of this compound within a protein's active site. Computational methods can predict and quantify these interactions.
Hydrogen Bonding: The morpholine oxygen and the amide group of this compound can act as hydrogen bond acceptors, while the amide N-H can be a hydrogen bond donor. nih.gov These interactions are crucial for specificity and binding affinity. Molecular docking studies on morpholine-containing compounds have highlighted the importance of the morpholine oxygen in forming hydrogen bonds with protein residues. acs.orgnih.gov
π-π Stacking: While this compound itself lacks an aromatic ring, derivatives often incorporate them. In such cases, π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan can be a significant stabilizing interaction. nih.gov
Molecular docking simulations can predict the preferred binding pose of the molecule in a protein's active site, and more advanced methods like Molecular Dynamics (MD) simulations can assess the stability of the protein-ligand complex over time. mdpi.com Free energy perturbation (FEP) or thermodynamic integration (TI) methods can provide quantitative predictions of binding affinities.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies on Derivatives
QSAR and SAR studies are essential for optimizing lead compounds into potent and selective drugs. These approaches correlate changes in the chemical structure of a series of compounds with their biological activity.
SAR Studies: For cyanoacrylamide-based kinase inhibitors, SAR studies have revealed key structural features for activity. nih.govekb.eg For instance, modifications to the group attached to the β-carbon of the acrylamide can significantly impact potency and selectivity. nih.gov The morpholine ring in this compound likely contributes to favorable pharmacokinetic properties and can be replaced with other heterocycles to probe for improved interactions. nih.gov SAR studies on reversible covalent inhibitors have shown that the steric and electronic properties of substituents can be tuned to control the on- and off-rates of covalent binding, thereby optimizing the drug's residence time. researchgate.net
QSAR Studies: QSAR models build a mathematical relationship between the chemical structures (described by molecular descriptors) and the biological activity of a set of compounds. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific kinase. Descriptors used in such models would include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. Such models can guide the synthesis of new derivatives with potentially higher activity.
Table 3: Key Structural Regions of Cyanoacrylamide Derivatives for SAR/QSAR Analysis.
| Structural Region | Potential Modifications | Impact on Activity |
| Morpholine Ring | Replacement with other saturated or unsaturated heterocycles (e.g., piperidine (B6355638), piperazine). | Affects solubility, hydrogen bonding capacity, and van der Waals interactions. |
| β-substituent | Introduction of various aryl or alkyl groups. | Modulates steric interactions in the binding pocket and can influence the electronics of the Michael acceptor. nih.gov |
| Amide Group | N-alkylation or N-arylation. | Can introduce new interaction points and alter the hydrogen bonding profile. |
These computational and theoretical approaches, while not yet extensively applied directly to this compound, provide a robust framework for understanding its chemical behavior and for guiding the design of more effective and selective therapeutic agents based on its scaffold.
Research Applications in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Novel Biologically Active Compounds
The 3-morpholino-2-cyanoacrylamide framework is a key component in the development of new therapeutic agents. Its synthesis typically involves a condensation reaction between morpholine (B109124), cyanoacetamide, and an orthoformate, providing a straightforward route to this valuable intermediate. smolecule.comgoogle.comgoogle.com The weak basicity of the morpholine component is advantageous as it minimizes side reactions that can occur with other amines. smolecule.comgoogle.com
The acrylamide (B121943) moiety is a well-established pharmacophore in the design of anticancer drugs, particularly kinase inhibitors. medium.com Many targeted covalent inhibitors utilize an acrylamide "warhead" to form a permanent bond with a cysteine residue in the target protein, leading to potent and sustained inhibition. nih.gov For instance, several FDA-approved kinase inhibitors, such as Ibrutinib (B1684441) and Osimertinib, are based on this mechanism. medium.comnih.gov
The introduction of a cyano group at the α-position of the acrylamide, as seen in this compound, modifies its reactivity. This creates a reversible covalent inhibitor, which offers a distinct advantage over irreversible inhibitors by potentially reducing off-target effects. nih.govnih.gov This reversibility is crucial in the development of safer and more selective cancer therapies.
Derivatives of 2-cyanoacrylamide have been synthesized and investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling protein in cell survival pathways. nih.govsemanticscholar.org Inhibition of TAK1 can induce apoptosis in cancer cells, making it a promising therapeutic target. nih.gov One such derivative, featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety, demonstrated potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov
Table 1: Examples of Acrylamide-Based Kinase Inhibitors in Oncology
| Compound | Target Kinase | Inhibition Type | Status |
|---|---|---|---|
| Ibrutinib | Bruton's tyrosine kinase (BTK) | Irreversible | FDA Approved |
| Osimertinib | Epidermal growth factor receptor (EGFR) | Irreversible | FDA Approved |
| (5Z)-7-oxozeaenol | Transforming growth factor beta-activated kinase 1 (TAK1) | Irreversible | Research |
The this compound scaffold is also a valuable precursor for creating compounds with anti-infective properties. Research has focused on developing host-based therapies, which aim to bolster the host's cellular response to pathogens rather than targeting the pathogen directly. nih.gov
In this context, inhibitors of deubiquitinase (DUB) enzymes have shown promise. The ubiquitin-proteasome system is a critical signaling pathway in the host inflammatory response, and DUBs are key regulators. nih.gov A library of 2-cyano-3-acrylamide small molecules was tested for anti-infective activity against two intracellular pathogens: murine norovirus (MNV) and Listeria monocytogenes. One compound, designated C6, was identified as a potent DUB inhibitor that reduced the intracellular replication of both pathogens with minimal toxicity to the host cells. nih.gov This highlights the potential of the cyanoacrylamide scaffold in the development of novel host-directed antiviral and antibacterial agents. nih.gov
Exploration in Targeted Covalent Inhibitor (TCI) Chemistry
Targeted covalent inhibitors (TCIs) are designed to form a covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and improved selectivity. nih.gov The acrylamide functional group is one of the most widely used "warheads" in TCI design. medium.comnih.gov
The electrophilic nature of the α,β-unsaturated carbonyl system in acrylamide makes it susceptible to nucleophilic attack by amino acid residues in proteins. nih.gov It is particularly reactive towards the thiol group of cysteine residues via a Michael addition reaction. nih.govmdpi.com This reaction forms a stable covalent bond, effectively inactivating the target protein. nih.gov
The reactivity of the acrylamide warhead can be finely tuned. Standard acrylamides typically form irreversible covalent bonds. nih.gov However, the introduction of an electron-withdrawing cyano group at the α-position, creating a cyanoacrylamide, alters the electronics of the system. This modification facilitates the Michael addition but also allows for a reverse elimination reaction, resulting in a reversible covalent bond. nih.govnih.gov This reversibility can mitigate toxicity associated with permanent off-target modification while maintaining prolonged target engagement. smolecule.com
Table 2: Comparison of Acrylamide Warheads
| Warhead Type | Key Feature | Reaction with Cysteine | Bond Type |
|---|---|---|---|
| Acrylamide | α,β-unsaturated amide | Michael Addition | Irreversible nih.gov |
The design of effective TCIs requires a balance between reactivity and selectivity. The warhead must be reactive enough to bind to its intended target but not so reactive that it indiscriminately modifies other proteins, which can lead to toxicity. mdpi.com The this compound scaffold is an excellent example of rational design in this context.
Investigations into Protein-Ligand Interactions and Molecular Recognition
Understanding the detailed interactions between a ligand and its target protein is fundamental to drug design. For covalent inhibitors like those derived from this compound, this involves analyzing both the initial non-covalent binding event and the subsequent covalent bond formation.
The binding process is a two-step mechanism: an initial non-covalent recognition event positions the inhibitor within the protein's binding site, followed by the chemical reaction that forms the covalent linkage. researchgate.net This two-step process is a major contributor to the high selectivity of covalent inhibitors, as a productive reaction requires precise alignment of the warhead with the target nucleophile. researchgate.net
The non-covalent interactions are critical for this initial positioning. In the case of this compound derivatives, the morpholine group can form hydrogen bonds and favorable van der Waals contacts with the protein backbone. smolecule.com These interactions stabilize the inhibitor-protein complex, contributing to the kinetic trapping of the inhibitor and influencing the residence time of the compound on its target. smolecule.com X-ray crystallography studies of related reversible covalent inhibitors have confirmed the formation of the covalent bond with the target cysteine and have detailed the specific non-covalent interactions that contribute to the binding affinity and selectivity. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acryloyl chloride |
| Allopurinol |
| Cyanoacetamide |
| Dacomitinib |
| (5Z)-7-oxozeaenol |
| G9 |
| Ibrutinib |
| Neratinib |
| Osimertinib |
| Triethyl orthoformate |
| WP1130 |
| Zanubrutinib |
| Listeria monocytogenes |
Advancements in Controlled Drug Delivery Systems
Extensive research into the applications of the chemical compound this compound has been conducted across various domains of medicinal chemistry. Primarily, its utility has been established as a crucial intermediate in the synthesis of various pharmaceutical compounds and as a covalent inhibitor for certain enzymes. google.comsmolecule.com However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of research specifically dedicated to the application of this compound in the development of controlled drug delivery systems.
The current body of scientific work on this compound is focused on its synthetic pathways and its role as a building block for other molecules, such as Allopurinol. google.comgoogle.com Furthermore, its derivatives have been investigated for their potential as kinase inhibitors, showcasing its bioactivity in specific therapeutic contexts. smolecule.com
Despite the growing interest in novel materials for controlled drug release, including hydrogels and nanoparticles, there are no available studies that report the incorporation or utilization of this compound for such purposes. scienceopen.comnih.govmdpi.com Searches for patents related to drug delivery systems containing this specific compound have also not yielded any results. justia.com
Therefore, at present, there are no detailed research findings, data tables, or specific examples of this compound being used to create advanced drug delivery platforms. The potential of this compound in the field of controlled release remains an unexplored area of research. Future investigations would be required to determine if the chemical properties of this compound could be leveraged for applications in designing novel drug delivery vehicles.
Future Perspectives and Research Directions
Unexplored Synthetic Avenues and Methodological Innovations
The conventional synthesis of 3-Morpholino-2-cyanoacrylamide typically involves the reaction of morpholine (B109124), cyanoacetamide, and an alkylating agent such as triethyl orthoformate. rsc.orggoogle.comgoogle.com While effective, this method presents opportunities for innovation, particularly in the realm of green chemistry and process intensification.
Future synthetic explorations could focus on the development of more sustainable and efficient protocols. Microwave-assisted organic synthesis (MAOS) , for instance, offers a promising alternative to conventional heating. mdpi.comsemanticscholar.org This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby aligning with the principles of green chemistry. mdpi.com The application of microwave irradiation to the Knoevenagel condensation, a key step in the formation of related α-cyanoacrylates, has been shown to be highly effective. google.com
Another largely unexplored avenue is the application of continuous flow chemistry . mdpi.com This technology offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for seamless integration of reaction and purification steps. google.com A continuous flow process for the synthesis of this compound could lead to a more robust, scalable, and automated production method.
Furthermore, the exploration of novel catalytic systems could unlock new synthetic pathways. While the traditional synthesis often relies on the basicity of morpholine to catalyze the reaction, the investigation of solid acid or base catalysts could offer benefits in terms of catalyst recyclability and simplified product purification.
Potential for Advanced Functional Material Development
The unique chemical architecture of this compound, featuring a reactive acrylamide (B121943) moiety, a polar morpholine ring, and an electron-withdrawing cyano group, makes it an attractive building block for the creation of advanced functional materials.
A significant area of potential lies in the development of stimuli-responsive polymers . acs.orgnih.gov Acrylamide-based polymers are well-known for their ability to form hydrogels that can respond to external stimuli such as temperature, pH, and light. mdpi.comacs.orgnih.gov By incorporating this compound as a monomer or a functional cross-linker, it may be possible to synthesize novel hydrogels with tailored properties. The morpholine group, for instance, could impart pH-sensitivity, while the cyano and amide groups can participate in hydrogen bonding, influencing the mechanical and swelling properties of the hydrogel.
Moreover, the cyanoacrylate group is known for its adhesive properties. smolecule.com This suggests that polymers derived from this compound could find applications in the development of biocompatible adhesives and coatings. rsc.org The ability to tailor the polymer backbone and incorporate other functional monomers could lead to materials with controlled adhesion and degradation profiles, suitable for biomedical applications.
The field of functional polymers is vast and offers numerous opportunities for a molecule like this compound. rsc.orgadvancedsciencenews.comnih.gov Its incorporation into polymer chains could lead to materials with unique optical, electronic, or recognition properties. For example, the polarity and hydrogen bonding capabilities of the molecule could be exploited in the design of membranes for separation processes or as components in sensors.
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel molecules and materials can be significantly accelerated by the integration of computational and experimental techniques. nih.gov In the context of this compound, computational modeling can provide valuable insights into its reactivity, potential for polymerization, and the properties of resulting materials, thereby guiding experimental efforts.
Quantum mechanics (QM) and molecular mechanics (MM) simulations can be employed to study the reaction mechanisms of novel synthetic routes, predict the reactivity of the acrylamide group, and understand the non-covalent interactions that would govern the self-assembly of derived polymers. acs.orgnih.gov Computational studies on the reactivity of cyanoacrylamides have already been performed in the context of drug design, providing a foundation for extending these methods to materials science applications. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be instrumental in predicting the properties of novel derivatives of this compound without the need for their synthesis and testing. semanticscholar.orgtandfonline.comnih.gov By developing models that correlate the structural features of these molecules with desired material properties, such as glass transition temperature, solubility, or stimuli-responsive behavior, researchers can virtually screen large libraries of candidate molecules and prioritize the most promising ones for experimental validation.
Furthermore, molecular dynamics (MD) simulations can be used to investigate the conformational behavior of polymers derived from this compound in different environments. mdpi.commdpi.comnih.govnih.gov This can provide insights into the formation of hydrogels, the diffusion of molecules through polymer matrices, and the interactions of these materials with biological systems. The in silico design and prediction of polymer properties is a rapidly growing field that can significantly de-risk and accelerate the development of new materials. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for preparing 3-Morpholino-2-cyanoacrylamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis involves refluxing a mixture of cyanoacetamide (63 g), triethyl orthoformate (134 g), morpholine (82.5 g), and acetonitrile (37.5 mL) at 117°C for 4 hours, followed by cooling to 30°C, crystallization, and ethanol washing. Key parameters include reagent stoichiometry, solvent choice (acetonitrile for solubility control), and reflux duration. Yield (82%) and purity are highly dependent on maintaining anhydrous conditions and precise temperature control during reflux .
Q. Which analytical techniques are recommended for characterizing this compound, and how are they validated?
- Methodological Answer : Melting point analysis (173–175°C) serves as a primary purity indicator. Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- FT-IR for functional group validation (e.g., cyano and amide stretches). Cross-validation with synthetic intermediates (e.g., cyanoacetamide) ensures consistency .
Q. What is the role of this compound in drug development pipelines?
- Methodological Answer : It is a key intermediate in synthesizing bioactive molecules like 3-Aminopyrazole-4-carboxamide hemisulfate, a precursor to Allopurinol (anti-gout drug). Researchers should track reaction progress via TLC or LC-MS during downstream derivatization to optimize coupling efficiency with hydrazine hydrate .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Reproduce synthesis under strict anhydrous conditions to exclude hydrate formation. If discrepancies persist, perform X-ray crystallography to confirm crystal structure or use 2D NMR (e.g., HSQC, HMBC) to resolve spectral ambiguities arising from tautomerism .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized beyond the reported 82%?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables:
- Solvent alternatives (e.g., DMF for higher solubility but risk of side reactions).
- Catalysts (e.g., p-TsOH to accelerate morpholine-cyanoacetamide condensation).
- Temperature gradients (stepwise heating to minimize decomposition). Post-synthesis purification via recrystallization from ethyl acetate/hexane can further enhance purity .
Q. What mechanistic insights explain the formation of this compound during reflux?
- Methodological Answer : The reaction proceeds via a Knoevenagel condensation mechanism:
Triethyl orthoformate acts as a formylating agent, generating a reactive enolate from cyanoacetamide.
Morpholine nucleophilically attacks the α-carbon, forming the morpholino-substituted acrylamide.
Computational studies (e.g., DFT calculations ) can model transition states and identify rate-limiting steps for kinetic optimization .
Q. How do degradation products of this compound impact its stability in biological assays?
- Methodological Answer : Conduct accelerated stability studies under varied pH/temperature:
- HPLC-MS identifies hydrolytic products (e.g., cyanoacetamide or morpholine derivatives).
- Assess bioactivity retention via cell-based assays (e.g., inhibition of uric acid synthesis in hepatocytes). Stability in DMSO stock solutions should be monitored weekly to prevent assay artifacts .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct target engagement from off-target effects.
- Metabolite profiling (LC-HRMS) to detect in situ degradation or prodrug activation.
- Morpholino-specific controls (e.g., scramble-sequence oligos) to validate antisense applications, as outlined in antisense oligonucleotide studies .
Q. What computational tools predict the environmental impact of this compound degradation?
- Methodological Answer : Use molecular dynamics simulations to model hydrolysis pathways and ECOSAR software to estimate ecotoxicity. Pair with experimental biodegradation assays (OECD 301F) to validate half-life in aquatic systems. Data should inform disposal protocols to comply with EPA guidelines .
Methodological Best Practices
- Synthesis : Prioritize inert atmosphere (N₂/Ar) to prevent oxidation of the cyano group.
- Characterization : Always correlate melting point with NMR/HPLC for batch-to-batch consistency.
- Data Interpretation : Use triangulation (e.g., spectral, computational, and bioassay data) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
